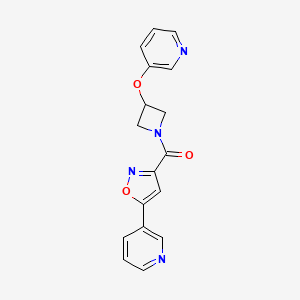

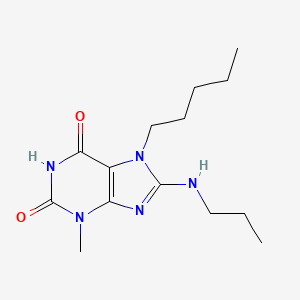

![molecular formula C27H34N4O7 B2776837 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate CAS No. 1351642-32-4](/img/structure/B2776837.png)

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present .Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the mechanism of the reaction .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用

Discovery of ACAT Inhibitors

A study by Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity for human ACAT-1 over ACAT-2. The molecular design involved the insertion of a piperazine unit, enhancing aqueous solubility and oral absorption, making it a clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Nano-Materials

Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and screened them for antimicrobial activities against pathogenic bacteria and Candida species. The compounds showed more effectiveness against fungi than bacteria, indicating the significance of substituents on benzothiazole ring and dimethylpiperidine group on anticandidal activity (Mokhtari & Pourabdollah, 2013).

Histamine H3 Receptor Antagonists

Barbier et al. (2004) explored JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist with high affinity and selectivity. It showed potential in increasing wakefulness and decreasing REM sleep without affecting body weight, highlighting its therapeutic potential in sleep disorders (Barbier et al., 2004).

Imidazole Replacement in Histamine H3-Receptor Antagonists

Meier et al. (2001) investigated the effects of replacing imidazole with a piperidine moiety in various structural classes of histamine H3-receptor antagonists. While some derivatives showed a loss of affinity, others maintained their in vitro affinities and potency in vivo, suggesting that this structural modification could be beneficial for certain derivatives (Meier et al., 2001).

作用機序

Target of Action

It’s known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals . They are often utilized in the development of novel drugs due to their wide range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile nature .

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and pka suggest that it may have good bioavailability .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of benzimidazole derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3.C2H2O4/c1-31-23-8-7-19(15-24(23)32-2)9-12-26-25(30)17-28-13-10-20(11-14-28)16-29-18-27-21-5-3-4-6-22(21)29;3-1(4)2(5)6/h3-8,15,18,20H,9-14,16-17H2,1-2H3,(H,26,30);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEPVNNXFYXAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)

![1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2776757.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2776764.png)

![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)

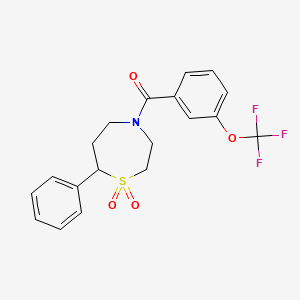

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)

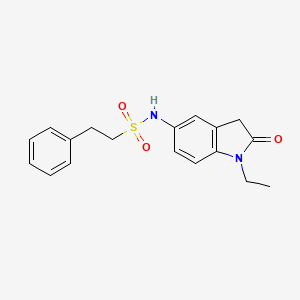

![N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide](/img/structure/B2776774.png)